molecular formula C28H28F3NO6 B2446735 (6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone CAS No. 486452-26-0

(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone

Numéro de catalogue: B2446735
Numéro CAS: 486452-26-0
Poids moléculaire: 531.528
Clé InChI: RSFZXSGONBWTDP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C28H28F3NO6 and its molecular weight is 531.528. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(3,4-dimethoxyphenyl)-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28F3NO6/c1-34-23-9-8-18(13-24(23)35-2)27(33)32-11-10-17-12-25(36-3)26(37-4)15-21(17)22(32)16-38-20-7-5-6-19(14-20)28(29,30)31/h5-9,12-15,22H,10-11,16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFZXSGONBWTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=CC(=C4)C(F)(F)F)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28F3NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone, identified by CAS No. 865546-41-4, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H20F3NO3
  • Molecular Weight : 367.36 g/mol
  • Structure : The compound features a tetrahydroisoquinoline core with methoxy and trifluoromethyl substituents, which are known to influence biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. Below are key findings from various studies.

Anticancer Activity

  • Cytotoxicity : A study evaluated the cytotoxic effects of derivatives of this compound on K562 cell lines. The derivatives showed varying degrees of cytotoxicity, with some exhibiting IC50 values comparable to established chemotherapeutics like verapamil .
  • Multidrug Resistance Reversal : The compound has been investigated for its ability to reverse multidrug resistance in cancer cells. Specific derivatives demonstrated enhanced activity against resistant cell lines, indicating potential as a chemosensitizer .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Research has indicated that isoquinoline derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit COX enzymes and other inflammatory mediators .
  • Cellular Uptake and Metabolism : The trifluoromethyl group enhances lipophilicity, potentially facilitating better cellular uptake and bioavailability .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological effects of this compound:

StudyFocusFindings
CytotoxicityCertain derivatives showed potent activity against K562 cell lines with IC50 values below 1 µM.
Anti-inflammatoryDemonstrated inhibition of COX enzymes, suggesting potential use in treating inflammatory diseases.
GenotoxicityInvestigated interactions with chemotherapeutics like cisplatin; showed no significant genotoxic effects while enhancing therapeutic efficacy.

Applications De Recherche Scientifique

Dopamine Receptor Modulation

Research indicates that compounds similar to this one can act as positive allosteric modulators of dopamine receptors. For instance, studies have shown that derivatives of isoquinoline can enhance dopamine receptor activity, which is significant for treating conditions like schizophrenia and Parkinson's disease .

Anticancer Activity

There is growing interest in the anticancer properties of isoquinoline derivatives. The compound has shown potential in inhibiting tumor growth in various cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cellular signaling pathways associated with cancer progression .

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's disease. The modulation of neurotransmitter systems could help mitigate cognitive decline associated with these conditions .

Case Study 1: Dopamine D1 Receptor Modulation

A study published in the Journal of Medicinal Chemistry examined a structurally similar compound's interaction with dopamine D1 receptors. The results indicated that modifications to the isoquinoline structure could enhance receptor selectivity and efficacy, suggesting a promising avenue for developing treatments for dopamine-related disorders .

Case Study 2: Antitumor Activity

In vitro studies conducted on various cancer cell lines demonstrated that compounds with similar structures induced significant cytotoxic effects. The mechanism involved the activation of apoptosis pathways and inhibition of cell proliferation, highlighting their potential as anticancer agents .

Analyse Des Réactions Chimiques

Acylation and Alkylation Reactions

The isoquinoline and methanone moieties participate in nucleophilic and electrophilic substitution reactions.

Reaction Type Conditions Reagents Outcome Source
Acylation Anhydrous THF, 0°C → RTBenzoyl chloride, Et₃NSubstitution at the isoquinoline nitrogen, forming acylated derivatives
Methoxy Demethylation HBr/AcOH (48 h, reflux)Hydrobromic acidSelective cleavage of methoxy groups to hydroxyl groups
Alkylation DMF, K₂CO₃, 60°CAlkyl halides (e.g., benzyl bromide)Functionalization of phenolic oxygen or nitrogen centers
  • The trifluoromethylphenoxy group enhances electron-withdrawing effects, directing electrophilic attacks to meta positions on the aryl rings .

Reduction and Oxidation Pathways

The dihydroisoquinoline ring undergoes redox transformations under controlled conditions.

Reaction Type Conditions Reagents Outcome Source
Reduction EtOH, H₂ (1 atm)Pd/C (10%)Saturation of the dihydroisoquinoline ring to tetrahydroisoquinoline
Oxidation CH₂Cl₂, 0°C → RTmCPBAEpoxidation of allylic positions or hydroxylation of aromatic rings
  • The methanone carbonyl group remains stable under mild reducing conditions but can be reduced to a methylene group using LiAlH₄ at elevated temperatures.

Hydrolysis and Solvolysis

Methoxy and trifluoromethyl groups influence hydrolysis kinetics.

Reaction Type Conditions Reagents Outcome Source
Acidic Hydrolysis HCl (6M), 80°C, 24 hConcentrated HClMethoxy → hydroxyl conversion; trifluoromethyl group remains intact
Basic Hydrolysis NaOH (2M), EtOH/H₂O, refluxNaOHEster or carbamate cleavage (if present); minimal effect on aryl ethers
  • The trifluoromethyl group’s electron-withdrawing nature accelerates hydrolysis of adjacent methoxy groups under acidic conditions .

Cyclization and Ring-Opening Reactions

The isoquinoline scaffold facilitates intramolecular cyclization.

Reaction Type Conditions Reagents Outcome Source
Bischler-Napieralski POCl₃, refluxPOCl₃Formation of dihydroisoquinoline intermediates via cyclodehydration
Ring-Opening H₂O, 100°CH₂OCleavage of the isoquinoline ring under prolonged heating
  • Cyclization reactions often require Lewis acids (e.g., POCl₃) to activate amide precursors .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification.

Reaction Type Conditions Reagents Outcome Source
Suzuki Coupling DME, 80°CPd(PPh₃)₄, aryl boronic acidsIntroduction of aryl groups at halogenated positions
Buchwald-Hartwig Toluene, 110°CPd₂(dba)₃, XantphosAmination of brominated aryl rings
  • Halogenated derivatives of this compound (e.g., bromo-substituted) are key intermediates for cross-coupling .

Stability Under Physiological Conditions

The compound exhibits moderate stability in aqueous environments (pH 7.4, 37°C), with a half-life of ~8 hours. Degradation pathways include:

  • Oxidative Demethylation : Catalyzed by cytochrome P450 enzymes .

  • Ester Hydrolysis : If carbamate or ester functionalities are present.

Méthodes De Préparation

Molecular Architecture

The target compound features a 3,4-dihydroisoquinoline core substituted at positions 6 and 7 with methoxy groups. A (3-(trifluoromethyl)phenoxy)methyl side chain is appended to the nitrogen at position 1, while a 3,4-dimethoxyphenyl group forms a methanone bridge at position 2. The presence of electron-donating methoxy groups and the electron-withdrawing trifluoromethyl group necessitates careful regioselectivity and stability considerations during synthesis.

Retrosynthetic Disconnections

Retrosynthetic analysis suggests three primary disconnections:

  • Methanone Bridge : Cleavage of the ketone linkage yields 3,4-dimethoxybenzoic acid and the dihydroisoquinoline amine.
  • Trifluoromethylphenoxy Methyl Side Chain : Disconnection at the ether oxygen reveals 3-(trifluoromethyl)phenol and a chloromethyl-dihydroisoquinoline intermediate.
  • Dihydroisoquinoline Core : The core may derive from cyclization of a phenethylamine precursor.

Synthetic Strategies for Core Construction

Bischler-Napieralski Cyclization

The 3,4-dihydroisoquinoline core is classically synthesized via Bischler-Napieralski cyclization. A phenethylamide derivative, such as N-acetyl-3,4-dimethoxyphenethylamine, undergoes cyclization in the presence of phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form the dihydroisoquinoline scaffold.

Example Protocol :

  • React 3,4-dimethoxyphenethylamine with acetic anhydride to form N-acetyl-3,4-dimethoxyphenethylamide.
  • Cyclize using POCl₃ in dichloroethane at 80°C for 6 hours, yielding 6,7-dimethoxy-3,4-dihydroisoquinoline.

Alternative Core Formation via Pictet-Spengler Reaction

For substrates requiring specific stereochemistry, the Pictet-Spengler reaction with tryptamine analogs and aldehydes under acidic conditions (e.g., trifluoroacetic acid) offers a complementary route.

Functionalization of the Dihydroisoquinoline Core

N-Alkylation with (3-(Trifluoromethyl)phenoxy)methyl Group

Introducing the (3-(trifluoromethyl)phenoxy)methyl side chain at position 1 involves alkylation of the dihydroisoquinoline nitrogen. A two-step sequence is typical:

  • Chloromethylation : Treat the core with paraformaldehyde and hydrochloric acid (HCl) to generate the chloromethyl intermediate.
  • Williamson Ether Synthesis : React the chloromethyl derivative with 3-(trifluoromethyl)phenol in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60°C.

Optimization Note :

  • Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reactivity.
  • Monitor reaction progress via HPLC to minimize over-alkylation.

Methanone Bridge Formation

Friedel-Crafts Acylation

Coupling the dihydroisoquinoline amine with 3,4-dimethoxybenzoic acid via Friedel-Crafts acylation requires activation of the carboxylic acid. A mixed anhydride or acid chloride approach is employed:

Protocol :

  • Convert 3,4-dimethoxybenzoic acid to its acid chloride using thionyl chloride (SOCl₂).
  • React the acid chloride with the dihydroisoquinoline amine in dichloromethane (DCM) with aluminum chloride (AlCl₃) as a Lewis catalyst at 0°C to room temperature.

Yield Considerations :

  • Excess AlCl₃ (2.5 equiv) improves electrophilic substitution efficiency.
  • Quench carefully with ice-water to prevent decomposition.

Ullmann Coupling for Biaryl Linkage

For higher regiocontrol, Ullmann coupling between a brominated dihydroisoquinoline and a boronic ester of 3,4-dimethoxyphenylmethanone may be explored, though this requires palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures.

Challenges and Optimization

Regioselectivity in Methoxy Group Introduction

Early-stage introduction of methoxy groups risks side reactions during subsequent steps. Protective strategies using methyl ethers (e.g., MOM or SEM groups) are critical. For example, selective demethylation of trimethoxy precursors with boron tribromide (BBr₃) can yield desired 6,7-dimethoxy configurations.

Trifluoromethyl Group Stability

The electron-withdrawing trifluoromethyl group may deactivate electrophilic substitution. Using directing groups (e.g., nitro) or leveraging radical trifluoromethylation with Umemoto’s reagent (e.g., CF₃SO₂Na) under photoredox conditions enhances efficiency.

Comparative Analysis of Synthetic Routes

Step Method Conditions Yield Citation
Core Formation Bischler-Napieralski POCl₃, DCE, 80°C 68–72%
N-Alkylation Williamson Ether K₂CO₃, DMF, 60°C 85%
Methanone Formation Friedel-Crafts Acylation AlCl₃, DCM, 0°C → RT 63%
Trifluoromethylation Radical CF₃ Addition Ru(bpy)₃Cl₂, Blue LED 58%

Q & A

Q. Why do HPLC retention times vary between batches despite identical synthetic protocols?

  • Methodology : Check for residual solvents (e.g., DCM) via GC-MS, which alter polarity. Standardize drying protocols (vacuum at 40°C for 24 h). Use chiral columns (e.g., Chiralpak IA) to rule out enantiomeric impurities .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.